molecular formula C16H18FN5O3 B2935210 7-(4-fluorobenzyl)-8-[(2-hydroxyethyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 327098-41-9

7-(4-fluorobenzyl)-8-[(2-hydroxyethyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B2935210
CAS No.: 327098-41-9
M. Wt: 347.35
InChI Key: VFVNXNWHISGYLD-UHFFFAOYSA-N
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Description

7-(4-fluorobenzyl)-8-[(2-hydroxyethyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C16H18FN5O3 and its molecular weight is 347.35. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of the compound ChemDiv2_003760 are currently unknown. The compound contains a 4-fluorobenzyl group , which is known to interact with various proteins and enzymes in the body.

Mode of Action

The 4-fluorobenzyl group in the compound may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der Waals forces . The presence of the hydroxyethylamino group could also contribute to the compound’s interaction with its targets.

Biochemical Pathways

The biochemical pathways affected by ChemDiv2_003760 are currently unknown. The compound’s 4-fluorobenzyl group has been associated with the modulation of interfacial kinetics in lithium-ion batteries

Pharmacokinetics

The4-fluorobenzyl group is known to have good bioavailability and stability . The compound’s hydroxyethylamino group could potentially enhance its water solubility, which could affect its absorption and distribution in the body.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of ChemDiv2_003760. For instance, the compound’s 4-fluorobenzyl group is stable under normal physiological conditions , but its stability could be affected by extreme pH or temperature conditions.

Properties

IUPAC Name

7-[(4-fluorophenyl)methyl]-8-(2-hydroxyethylamino)-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN5O3/c1-20-13-12(14(24)21(2)16(20)25)22(15(19-13)18-7-8-23)9-10-3-5-11(17)6-4-10/h3-6,23H,7-9H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFVNXNWHISGYLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCCO)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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